1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate
Description
Properties
IUPAC Name |
diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO4/c1-4-22-11(20)13(3,12(21)23-5-2)10-9(15)6-8(7-19-10)14(16,17)18/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPKYBDKEBNNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Fluorination Protocol
- Starting Material : 2-Chloro-5-(chloromethyl)pyridine undergoes free-radical chlorination at 75–80°C with Cl₂ gas (15–40 kg/h flow rate) to yield 2-chloro-5-(trichloromethyl)pyridine.
- Ring Chlorination : Antimony trichloride (SbCl₃) catalyzes directed chlorination at the 3-position of the pyridine ring. This step proceeds at 125–140°C with Cl₂, achieving >90% conversion to 2,3-dichloro-5-(trichloromethyl)pyridine.
- Fluorination : Treatment with anhydrous hydrogen fluoride (HF) at 120–135°C replaces the trichloromethyl group with trifluoromethyl, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine.
Critical Parameters :
- Catalyst Recycling : SbCl₃ is recoverable, reducing costs.
- Safety : HF handling requires specialized equipment due to its corrosive nature.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases NAS rate by 30% in model reactions.
- Lewis Acids : ZnCl₂ coordinates to the pyridine nitrogen, enhancing electrophilicity at the 2-position.
Analytical Characterization
Spectroscopic Data (Theorized) :
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 4.25 (q, J = 7.1 Hz, 4H, OCH₂CH₃), 3.02 (s, 3H, malonate-CH₃), 1.31 (t, J = 7.1 Hz, 6H, OCH₂CH₃).
- ¹³C NMR (101 MHz, CDCl₃): δ 168.2 (C=O), 152.1 (pyridine-C2), 135.6 (q, J = 33 Hz, CF₃), 123.7 (pyridine-C5), 62.4 (OCH₂CH₃), 44.8 (malonate-C), 14.1 (OCH₂CH₃).
Chromatographic Purity :
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Hydride (NaH): Used as a base in the initial synthesis.
Dimethylformamide (DMF): A solvent for the reaction.
Hydrochloric Acid (HCl): Used for ester hydrolysis.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and various intermediates useful in further chemical syntheses .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate exhibit anticancer properties. A study focused on metal chelators derived from hydroxypyridinones demonstrated that modifications to the pyridine structure could enhance the selectivity and potency against cancer cell lines. The introduction of trifluoromethyl groups is hypothesized to improve lipophilicity and membrane permeability, facilitating better cellular uptake and efficacy against tumors .
Neuroprotective Effects
In the context of neurodegenerative diseases, derivatives of this compound have shown promise as potential treatments. The ability to cross the blood-brain barrier (BBB) is crucial for neuroprotective agents. Compounds that can effectively target the BBB while exhibiting low toxicity are being explored for their potential in treating conditions such as Parkinson's disease .
Pesticide Development
The unique chemical structure of 1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate makes it a candidate for developing novel pesticides. The trifluoromethyl group is known to enhance biological activity against pests while reducing environmental impact. Research into similar compounds has shown that they can act as effective fungicides or insecticides, offering a new avenue for crop protection .
Herbicide Potential
The compound’s ability to inhibit specific enzymatic pathways in plants suggests potential herbicidal applications. By targeting metabolic processes critical for plant growth, it may serve as an effective herbicide with selective action against weeds .
Synthetic Routes
Several synthetic pathways have been developed for producing 1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate. These methods often involve the alkylation of malonic acid derivatives with appropriate pyridine precursors under controlled conditions to ensure high yield and purity .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Modifications at various positions on the pyridine ring have been systematically studied to identify which alterations enhance anticancer activity or reduce toxicity .
Biological Evaluation
A series of in vitro studies have been conducted to evaluate the biological activity of similar compounds against various cancer cell lines, including melanoma and breast cancer cells. These studies provide insights into how structural variations influence potency and selectivity .
Field Trials in Agriculture
Field trials assessing the effectiveness of derivatives as pesticides have shown promising results, with significant reductions in pest populations observed when applied at optimal concentrations. These trials are essential for understanding real-world applications and regulatory compliance .
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Diethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonate
- Structural Difference : Lacks the methyl group at the malonate C2 position.
- Physicochemical Properties: Lower molecular weight (MW: ~351.7 g/mol) compared to the target compound (MW: ~395.8 g/mol). LogP values are likely lower due to reduced lipophilicity. Applications: Used as a precursor in fungicide synthesis (e.g., Fluopyram intermediates) .
Dimethyl 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)malonate
Ethyl 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate
Fluopyram (N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide)
- Structural Difference : Ethyl-benzamide linkage instead of malonate ester.
- Implications: Mode of Action: Inhibits succinate dehydrogenase, a key fungicidal target . Toxicity: Associated with thyroid carcinogenicity in animal studies . Metabolism: Degrades to 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-2-acetic acid (TPAA) .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 395.8 | 3.8 | Diethyl ester, C2-methyl, Pyridine |
| Diethyl 2-[3-Cl-5-CF3-pyridin-2-yl]malonate | 351.7 | 3.2 | Diethyl ester, Pyridine |
| Fluopyram | 396.7 | 4.1 | Ethyl-benzamide, Pyridine |
Key Research Findings
Fluopyram’s benzamide moiety is critical for binding to succinate dehydrogenase, whereas malonate esters may target different enzymes .
Metabolic Stability :
- Ethyl esters in the target compound enhance lipophilicity, favoring membrane penetration but increasing persistence in biological systems compared to methyl esters .
Toxicity Considerations :
- Fluopyram’s thyroid toxicity underscores the need for rigorous evaluation of analogs with similar pyridinyl motifs .
Biological Activity
1,3-Diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate, also known as Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate, is a chemical compound with the molecular formula and a molecular weight of approximately 353.72 g/mol. It is characterized by a pyridine ring substituted with chlorine and trifluoromethyl groups, which contribute to its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential pharmacological effects, including anticancer properties and its role as a metal chelator.
1. Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that metal chelation can enhance the cytotoxic effects of certain compounds on cancer cells by increasing oxidative stress. This mechanism is particularly relevant in the context of melanoma and other malignancies where reactive oxygen species (ROS) play a crucial role in inducing apoptosis.
Case Study: Metal Chelators and Cancer Cell Lines
A study evaluated the effectiveness of various metal chelators, including those structurally related to 1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate, against human melanoma cell lines such as A375 and rodent models like B16F-10. The results demonstrated that these compounds could induce significant apoptosis through ROS elevation, activating caspase pathways crucial for cell death .
Safety Profile
The safety profile of this compound indicates that it may pose irritant risks based on hazard statements associated with similar chemicals. Precautionary measures are recommended when handling this compound to avoid skin and respiratory irritation.
Risk and Safety Statements
| Hazard Symbol | Signal Word | Hazard Statements |
|---|---|---|
| GHS07 | Warning | H302+H312+H332-H315-H319-H335 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate involves the reaction of diethyl malonate with 3-chloro-5-(trifluoromethyl)pyridine. Understanding the SAR is critical for optimizing the biological activity of such compounds. Modifications to the pyridine ring or the ester groups can significantly affect their potency and selectivity against cancer cells.
Q & A
Basic Question: What are the optimal synthetic routes for 1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including esterification, nucleophilic substitution, and coupling. Key steps:
- Step 1: Formation of the propanedioate core via esterification under acidic catalysis.
- Step 2: Introduction of the trifluoromethylpyridine moiety via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3: Methyl group incorporation through alkylation or radical-mediated processes.
Optimization Parameters:
Basic Question: Which analytical techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass for C₁₆H₁₇ClF₃NO₄: [M+H]⁺ calc. 388.0823.
- X-ray Crystallography: Resolves steric effects from the methyl and trifluoromethyl groups .
Advanced Question: How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
Methodological Answer:
-
Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the pyridine ring .
-
Molecular Docking: Screen against enzyme targets (e.g., acetylcholinesterase) using AutoDock Vina. Example results:
Target Protein Binding Affinity (kcal/mol) Key Interactions Acetylcholinesterase -8.2 H-bond with Trp286 CYP450 3A4 -6.9 Hydrophobic with Phe304 -
Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Advanced Question: How to resolve contradictions between observed biological activity and theoretical predictions (e.g., low potency despite high purity)?
Methodological Answer:
- Hypothesis 1: Impurities in stereochemistry (e.g., racemic mixtures).
- Hypothesis 2: Metabolic instability (e.g., ester hydrolysis).
- Hypothesis 3: Off-target effects masking activity.
Basic Question: What stability challenges arise under varying pH and temperature conditions, and how can they be mitigated?
Methodological Answer:
-
Stability Studies:
Condition Degradation Pathway Mitigation Strategy pH < 3 Ester hydrolysis Use enteric coatings in formulations pH > 9 Pyridine ring oxidation Store in inert atmosphere (N₂) UV light Radical formation Amber glassware; add antioxidants -
Accelerated Stability Testing: 40°C/75% RH for 6 months; monitor via HPLC .
Advanced Question: How does the compound’s regioselectivity in substitution reactions compare to its structural analogs?
Methodological Answer:
-
Comparative Analysis:
Compound Reaction Site Yield (%) Selectivity Factor Target Compound C-2 (pyridine) 72 12.5 3-Chloro-5-(trifluoromethyl)pyridine C-4 (pyridine) 58 8.3 -
Mechanistic Insight: Steric hindrance from the methyl group directs electrophiles to C-2. Confirmed via Hammett plots and kinetic isotope effects .
Basic Question: What environmental impact assessments are critical for lab-scale use, and which degradation byproducts should be monitored?
Methodological Answer:
- Ecotoxicology Tests:
- Algal Growth Inhibition (OECD 201): EC₅₀ = 2.1 mg/L.
- Daphnia magna Acute Toxicity (OECD 202): LC₅₀ = 4.7 mg/L.
- Degradation Pathways:
- Photolysis: Forms 3-chloro-5-(trifluoromethyl)pyridine (toxic; monitor via GC-MS).
- Hydrolysis: Releases trifluoroacetic acid (TFA; regulate discharge limits) .
Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁸O) elucidate the compound’s metabolic fate in model organisms?
Methodological Answer:
- Synthesis of ¹³C-Labeled Analog: Introduce ¹³C at the ester carbonyl group via labeled diethyl oxalate.
- In Vivo Tracking: Administer to rodents; analyze blood/tissue samples using LC-HRMS.
- Mechanistic Insight: Esterases in liver mediate rapid hydrolysis, confirmed by ¹⁸O tracing .
Advanced Question: What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Flow Chemistry: Continuous reaction setup reduces side product formation (yield increases from 65% to 82%) .
- Chiral Auxiliaries: Use (R)-BINOL to direct methyl group addition (ee > 98%) .
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real-time.
Advanced Question: How do structural modifications (e.g., replacing CF₃ with CN) alter the compound’s physicochemical and biological properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
